molecular formula C16H12ClN3O B12036983 (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 190269-18-2

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B12036983
CAS No.: 190269-18-2
M. Wt: 297.74 g/mol
InChI Key: LQJMQUAECWBUFE-UHFFFAOYSA-N
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Description

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone: is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a phenyl group, and a chlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Phenyl and Chlorophenyl Groups: The phenyl and chlorophenyl groups can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various chemical reactions.

    Material Science: It can be incorporated into materials to enhance their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-bromophenyl)methanone
  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-fluorophenyl)methanone
  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-methylphenyl)methanone

Comparison:

  • Structural Differences: The main differences between these compounds lie in the substituents attached to the phenyl ring (e.g., bromine, fluorine, methyl groups).
  • Chemical Properties: These structural differences can lead to variations in chemical properties such as reactivity, solubility, and stability.
  • Biological Activity: The biological activity of these compounds may also differ, with each compound potentially having unique effects on molecular targets and pathways.

Biological Activity

(5-Amino-1-phenyl-1H-pyrazol-4-YL)(2-chlorophenyl)methanone, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a phenyl moiety, along with a chlorophenyl group. Its structural formula can be represented as follows:

C15H13ClN2O\text{C}_{15}\text{H}_{13}\text{ClN}_2\text{O}

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study indicated that certain aminopyrazoles exhibit significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. Specifically, derivatives similar to this compound demonstrated the ability to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase .

Case Studies

  • Inhibition of Tubulin Polymerization : A derivative showed potent inhibition of tubulin polymerization with an IC50 value ranging from 0.08 to 12.07 mM. Docking studies confirmed that the compound binds effectively to the colchicine site on tubulin .
  • Antitumor Activity : Another study reported that pyrazole derivatives exhibited moderate to high activity against HeLa cells, with some compounds showing IC50 values as low as 73 mg/mL against various cancer cell lines .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies.

Findings

  • Cytokine Inhibition : In vitro assays demonstrated that this compound could significantly reduce TNF-alpha release in LPS-stimulated blood samples, achieving an inhibition rate of 97.7% at 10 mM concentration .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied, revealing promising results against both bacterial and fungal strains.

Research Insights

  • Bacterial Inhibition : Compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Fungal Activity : The compound also showed antifungal properties against strains such as Candida albicans, with MIC values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are closely related to their structural modifications. The presence of electron-withdrawing or electron-donating groups on the phenyl rings significantly influences their pharmacological profiles.

Substituent Effect on Activity
Chlorine at position 2Enhances antibacterial activity
Amino groupIncreases cytotoxicity against cancer
Hydroxyl groupImproves antifungal properties

Properties

CAS No.

190269-18-2

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H12ClN3O/c17-14-9-5-4-8-12(14)15(21)13-10-19-20(16(13)18)11-6-2-1-3-7-11/h1-10H,18H2

InChI Key

LQJMQUAECWBUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=CC=C3Cl)N

Origin of Product

United States

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